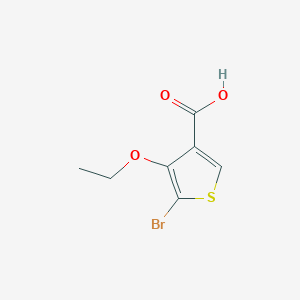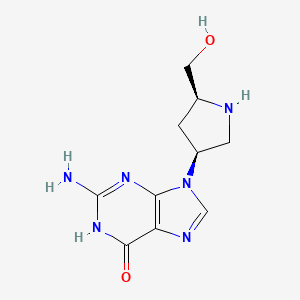
(3S,5S)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-9-((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in biological systems, particularly in the structure and function of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. The starting materials often include purine derivatives and pyrrolidine compounds. Key steps may involve:
Nucleophilic substitution: Introduction of the amino group.
Cyclization reactions: Formation of the purine ring system.
Hydroxymethylation: Addition of the hydroxymethyl group to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-9-((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to aldehydes or carboxylic acids.
Reduction: Reduction of the purine ring or other functional groups.
Substitution: Replacement of amino or hydroxymethyl groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-9-((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes or nucleic acids. It may inhibit specific enzymes by binding to their active sites or interfere with nucleic acid synthesis by incorporating into DNA or RNA strands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: A purine base found in nucleic acids.
Guanine: Another purine base present in DNA and RNA.
2-Aminopurine: A synthetic analog of adenine.
Uniqueness
2-Amino-9-((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)-1H-purin-6(9H)-one is unique due to its specific structural features, such as the hydroxymethyl group on the pyrrolidine ring, which may confer distinct biological and chemical properties compared to other purine derivatives.
Eigenschaften
CAS-Nummer |
57653-47-1 |
|---|---|
Molekularformel |
C10H14N6O2 |
Molekulargewicht |
250.26 g/mol |
IUPAC-Name |
2-amino-9-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H14N6O2/c11-10-14-8-7(9(18)15-10)13-4-16(8)6-1-5(3-17)12-2-6/h4-6,12,17H,1-3H2,(H3,11,14,15,18)/t5-,6-/m0/s1 |
InChI-Schlüssel |
AIGZVXBNMRGGBY-WDSKDSINSA-N |
Isomerische SMILES |
C1[C@@H](CN[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N |
Kanonische SMILES |
C1C(CNC1CO)N2C=NC3=C2N=C(NC3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11864492.png)
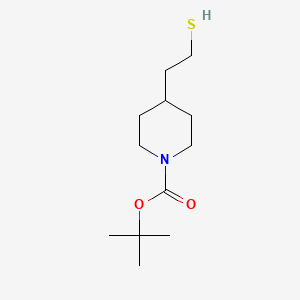




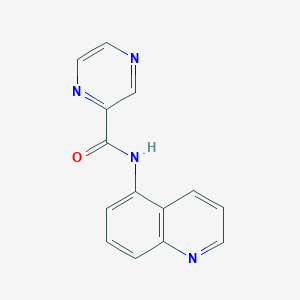

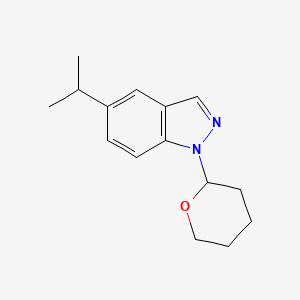

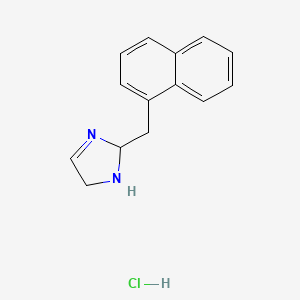
![1'-Ethyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11864549.png)

